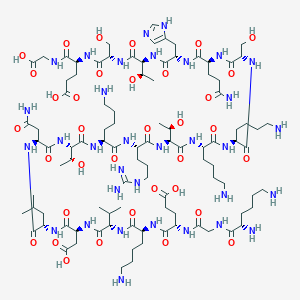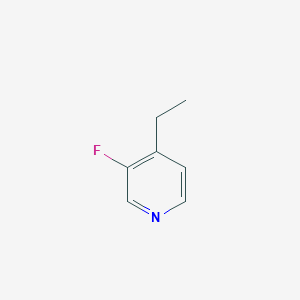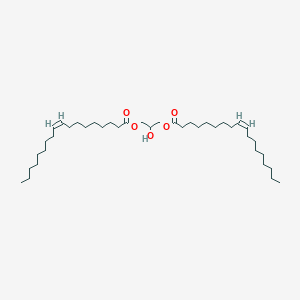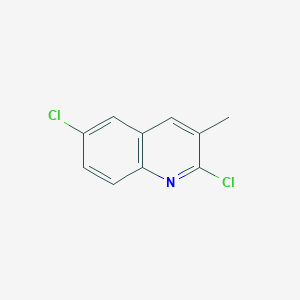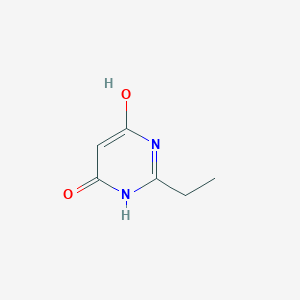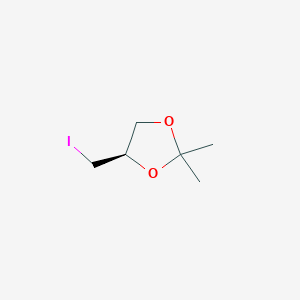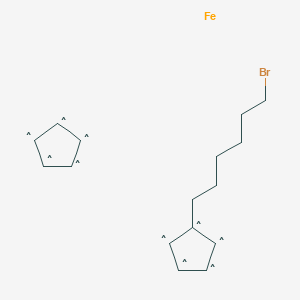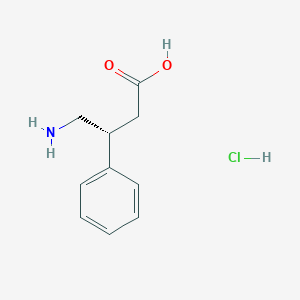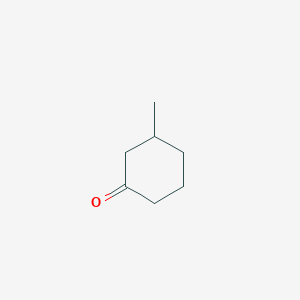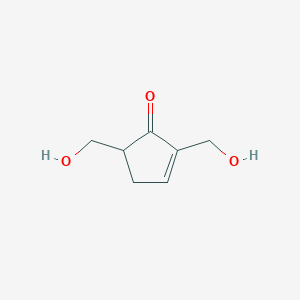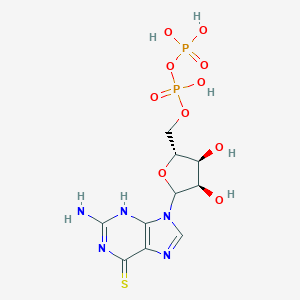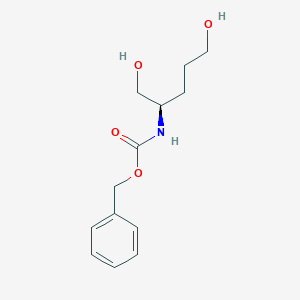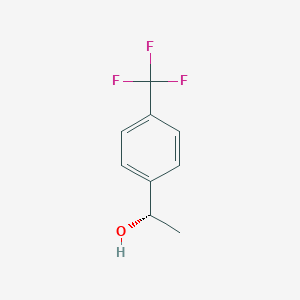
(S)-1-(4-(三氟甲基)苯基)乙醇
描述
(S)-1-(4-(Trifluoromethyl)phenyl)ethanol is a chiral intermediate with significant importance in pharmaceutical synthesis. It serves as a key component in the production of Plk1 inhibitors, which are compounds with potential applications in cancer treatment. The compound's chirality is crucial for its biological activity, and thus, methods to produce it in its enantiomerically pure form are of great interest to researchers and the pharmaceutical industry.
Synthesis Analysis
The synthesis of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol has been approached through biocatalytic methods. A novel isolate, Geotrichum silvicola ZJPH1811, was used to catalyze the reduction of 2'-(trifluoromethyl)acetophenone, resulting in a product with an enantiomeric excess (ee) of over 99.2%. The process was optimized by introducing a choline acetate/cysteine (ChAc/Cys) co-solvent system, which improved mass transfer and reduced substrate inhibition. Additionally, the use of methylated-β-cyclodextrin (MCD) in conjunction with ChAc/Cys further enhanced substrate concentration and cell membrane permeability, leading to a 6.7-fold increase in substrate loading and a 2.4-fold increase in product yield .
Molecular Structure Analysis
The molecular structure of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol consists of a phenyl ring substituted with a trifluoromethyl group at the para position and an ethanol group attached to the phenyl ring. The presence of the trifluoromethyl group significantly influences the compound's electronic properties and its interaction with biological targets. The stereochemistry of the ethanol moiety is critical for the desired biological activity, making the synthesis of the correct enantiomer essential.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving (S)-1-(4-(Trifluoromethyl)phenyl)ethanol, the compound's role as an intermediate suggests it may undergo further transformations in the synthesis of more complex molecules. The high enantiomeric purity achieved in its synthesis is likely to be crucial in maintaining the stereochemical integrity of the final therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-1-(4-(Trifluoromethyl)phenyl)ethanol, such as solubility, melting point, and boiling point, are not explicitly discussed in the provided papers. However, the introduction of the ChAc/Cys-MCD-containing system indicates that the solubility and reactivity of the compound can be manipulated to enhance its production. The trifluoromethyl group is known to impart unique properties to compounds, such as increased lipophilicity and metabolic stability, which are advantageous in drug development .
科学研究应用
生物催化制备和制药中间体
- 生物催化制备:(S)-1-(4-(三氟甲基)苯基)乙醇的一个重要应用领域是生物催化制备。陈等人(2019年)展示了使用重组大肠杆菌细胞进行其不对称还原的高效生物过程。该过程实现了高产率和产物对映体过量,突显了其在可扩展应用中的潜力(Chen, Xia, Liu, & Wang, 2019)。
- 制药中间体:它是一种重要的制药中间体,特别是对于趋化因子CCR5拮抗剂。由于CCR5拮抗剂在潜在治疗方法中的作用,这一应用具有重要意义(Chen, Xia, Liu, & Wang, 2019)。
动力学分辨和合成过程
- 动力学分辨:徐等人(2009年)探讨了2,2,2-三氟-1-芳基乙醇的动力学分辨,这与(S)-1-(4-(三氟甲基)苯基)乙醇密切相关,展示了其在对映纯醇制备中的适用性(Xu, Zhou, Geng, & Chen, 2009)。
- 合成过程:欧阳等人(2013年)和李等人(2013年)的研究进一步强调了(S)-1-(4-(三氟甲基)苯基)乙醇在合成过程中的重要性,特别是在阿普利坦的生产中(Ouyang, Wang, Huang, Cai, & He, 2013) (Li, Wang, He, Huang, & Tang, 2013)。
生物转化和对映选择性合成
- 生物转化过程:熊等人(2021年)开发了一种生物转化过程,用于生产(S)-1-[2-(三氟甲基)苯基]乙醇,展示了中介工程策略在提高产量和生产力方面的潜力(Xiong, Kong, Liu, & Wang, 2021)。
- 对映选择性合成:于等人(2018年)报道了一种具有优异反Prelog立体选择性的酶用于还原苯乙酮衍生物的发现,突显了该酶在合成芳香手性醇中的潜力(Yu, Li, Lu, & Zheng, 2018)。
其他应用和研究
- 晶体结构分析:像Percino等人(2015年)和(2000年)的研究专注于相关化合物的分子结构,为这类化合物的结构稳定性和氢键提供了见解(Percino, Chapela, Cerón, Soriano-Moro, & Castro, 2015) (Percino & Chapela, 2000)。
未来方向
属性
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXIDIAEXNLCFT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-(Trifluoromethyl)phenyl)ethanol | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane](/img/structure/B152338.png)
